(1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone
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Overview
Description
(1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method involves the condensation of 1-methoxy-4-methylisoquinoline with piperidine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as tetrahydroisoquinoline derivatives.
Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its isoquinoline core is known to interact with various biological targets, making it useful in biochemical assays.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new therapeutic agents. Its structural features may contribute to its activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s isoquinoline core can bind to active sites of enzymes, inhibiting their activity. Additionally, the piperidinyl group may enhance the compound’s binding affinity and selectivity for certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-Methoxyisoquinoline: A simpler isoquinoline derivative with similar chemical properties.
4-Methylisoquinoline: Another isoquinoline derivative with a methyl group at the 4-position.
Piperidinylmethanone: A compound with a piperidinyl group attached to a methanone moiety.
Uniqueness
(1-Methoxy-4-methylisoquinolin-3-yl)(piperidin-1-yl)methanone is unique due to the combination of its isoquinoline core and piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
CAS No. |
89928-90-5 |
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Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
(1-methoxy-4-methylisoquinolin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H20N2O2/c1-12-13-8-4-5-9-14(13)16(21-2)18-15(12)17(20)19-10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-11H2,1-2H3 |
InChI Key |
IRLADXQANUIMLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C2=CC=CC=C12)OC)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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